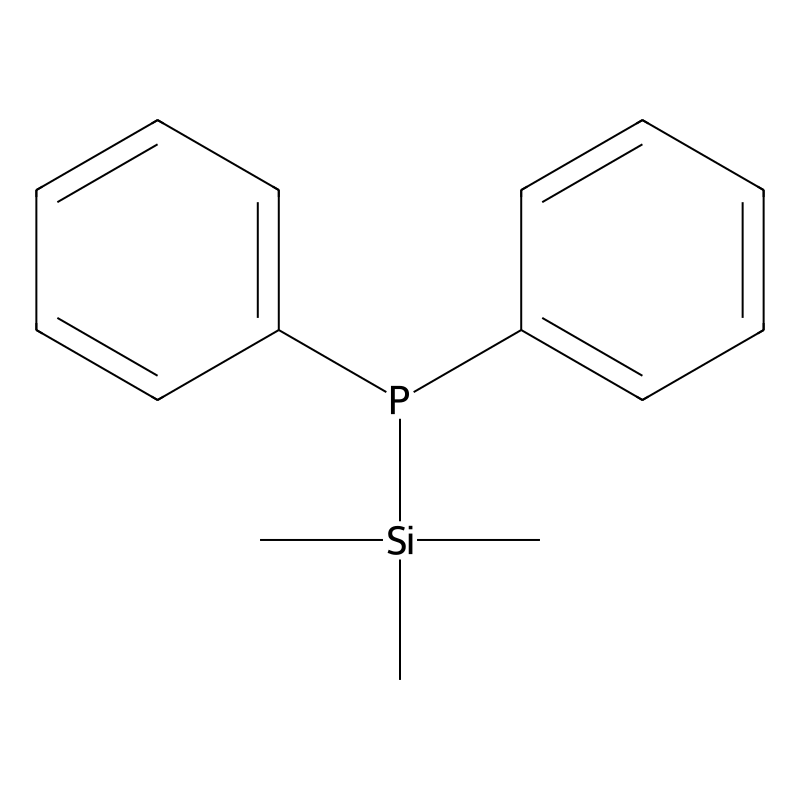

Diphenyl(trimethylsilyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diphenyl(trimethylsilyl)phosphine is a highly versatile organophosphorus reagent characterized by a labile phosphorus-silicon bond. In industrial and advanced laboratory synthesis, it serves as a "masked" nucleophilic phosphide equivalent. Unlike secondary phosphines that require strong deprotonation, the trimethylsilyl group acts as an excellent electrofugal leaving group, enabling direct coupling with electrophiles such as acid chlorides, aryl halides, and activated alkenes. This base-free reactivity profile makes it a critical precursor for the synthesis of complex phosphine ligands, acyl phosphine photoinitiators, and asymmetric catalysts where functional group tolerance is paramount [1].

Substituting diphenyl(trimethylsilyl)phosphine with cheaper alternatives like diphenylphosphine (Ph2PH) or lithium diphenylphosphide (Ph2PLi) often leads to synthetic failure in complex molecular environments. Ph2PH requires strong bases (e.g., n-butyllithium) to generate the active phosphide nucleophile, which readily destroys base-sensitive functional groups such as esters, ketones, and nitriles . Conversely, pre-formed Ph2PLi is intensely reactive, strongly basic, and strictly requires cryogenic or highly inert conditions, leading to poor chemoselectivity and extensive side reactions. Chlorodiphenylphosphine (Ph2PCl) is an electrophile, not a nucleophile, meaning it cannot substitute Ph2PTMS in reactions requiring nucleophilic phosphorus delivery. Ph2PTMS bypasses these issues by providing a neutral, mild, and highly selective nucleophilic phosphine source driven by the thermodynamic driving force of Si-X (e.g., Si-Cl or Si-O) bond formation[1].

Superior Functional Group Tolerance in Aryl Coupling vs. Ph2PH

In palladium-catalyzed C-P bond formation, diphenyl(trimethylsilyl)phosphine enables the direct phosphination of aryl halides bearing sensitive functional groups (such as ketones, esters, and nitriles) without the need for strong external bases . When diphenylphosphine (Ph2PH) is used, the requisite basic conditions often lead to competitive degradation or saponification of these functional groups, significantly reducing the yield of the target aryl phosphine. The use of Ph2PTMS bypasses the deprotonation step, allowing for near-quantitative conversion under milder conditions .

| Evidence Dimension | Base-sensitive functional group survival |

| Target Compound Data | Ph2PTMS enables direct coupling without strong base, preserving esters/ketones. |

| Comparator Or Baseline | Ph2PH + strong base (leads to competitive degradation of sensitive groups). |

| Quantified Difference | Broadened substrate scope and higher isolated yields for functionalized substrates. |

| Conditions | Pd-catalyzed cross-coupling with functionalized aryl halides. |

Procurement teams sourcing reagents for the synthesis of highly functionalized pharmaceutical intermediates or complex ligands must prioritize Ph2PTMS to avoid multi-step protection/deprotection sequences.

Direct Base-Free Synthesis of Acyl Phosphines vs. Ph2PLi

The synthesis of acyl phosphines, which are critical precursors for commercial photoinitiators, is highly efficient using diphenyl(trimethylsilyl)phosphine. Ph2PTMS reacts directly with acyl chlorides to form the P-C bond, driven by the elimination of volatile trimethylsilyl chloride (TMSCl), which is easily removed by distillation [1]. In contrast, using lithium diphenylphosphide (Ph2PLi) is complicated by its strong basicity, which can cause enolization or side reactions with the acyl chloride, while using Ph2PH requires an external amine base that generates stoichiometric ammonium salt waste, complicating purification [1].

| Evidence Dimension | Byproduct formation and purification complexity |

| Target Compound Data | Ph2PTMS yields volatile TMSCl as the only byproduct, easily removed by distillation. |

| Comparator Or Baseline | Ph2PH + amine base (generates stoichiometric solid ammonium salts) or Ph2PLi (causes side reactions). |

| Quantified Difference | Elimination of solid salt waste and reduction of purification steps. |

| Conditions | Nucleophilic substitution with acyl chlorides. |

For industrial scale-up of photoinitiators, avoiding solid salt filtration and minimizing side reactions directly reduces processing time and manufacturing costs.

Efficient Access to DPPE-Type Ligands via Oxidative Diphosphination

Diphenyl(trimethylsilyl)phosphine has been demonstrated to be an optimal reagent for the copper-catalyzed oxidative vicinal diphosphination of styrenes, providing direct access to 1,2-bis(diphenylphosphino)ethane (DPPE) derivatives [1]. This process utilizes Ph2PTMS in the presence of a combined oxidant to install two phosphine groups across the alkene. Alternative methods using secondary phosphines (Ph2PH) or diphosphines often suffer from poor atom economy, low carbon-radical capturing ability, or require highly specific activated substrates. The P-Si bond in Ph2PTMS uniquely facilitates the required redox and transmetalation steps in the catalytic cycle[1].

| Evidence Dimension | Reagent suitability for alkene diphosphination |

| Target Compound Data | Ph2PTMS successfully delivers DPPE-type ligands directly from simple alkenes. |

| Comparator Or Baseline | Tetraphenyldiphosphine or Ph2PH (exhibit low reactivity or poor radical capture toward unactivated alkenes). |

| Quantified Difference | Enables direct 1,2-addition to alkenes that fail with standard diphosphines. |

| Conditions | Cu/NHC-catalyzed oxidative diphosphination of styrenes. |

Buyers sourcing materials for the rapid library synthesis of bidentate phosphine ligands will find Ph2PTMS provides a more direct and atom-economical synthetic route.

Synthesis of Acyl Phosphine Photoinitiators

Ideal for the base-free coupling with acyl chlorides to produce high-purity acyl phosphine oxides (e.g., BAPO, TPO analogs) used in UV-curing coatings and 3D printing resins, where salt-free crude products streamline manufacturing [1].

Production of Functionalized Transition Metal Ligands

The preferred reagent for cross-coupling with heavily functionalized aryl or alkyl halides to produce custom mono- and bidentate phosphine ligands, avoiding the destruction of base-sensitive groups like esters or nitriles .

Synthesis of Asymmetric Catalysts

Used in the stereoselective addition to chiral aldehydes to yield diastereomerically pure tertiary alpha-siloxyalkylphosphines, which are critical scaffolds for advanced asymmetric catalysis .

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable